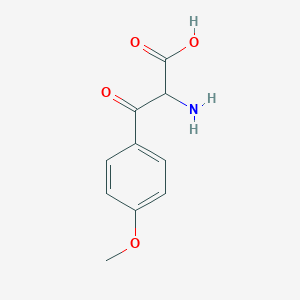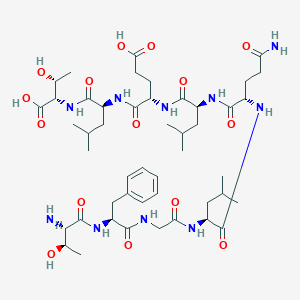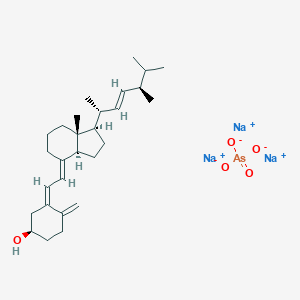![molecular formula C8H13NO2 B055956 Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) CAS No. 119163-32-5](/img/structure/B55956.png)
Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) is a chemical compound that belongs to the group of pyrrolidine derivatives. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions, due to the presence of the oxirane ring in its structure. It has also been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, suppress the replication of certain viruses, and exhibit antibacterial activity against various pathogens. It has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) for lab experiments include its ease of synthesis, versatility in chemical reactions, and potential therapeutic applications. However, its limitations include its relatively low stability and reactivity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI). These include the synthesis of novel derivatives with improved properties and potential therapeutic applications, the investigation of its mechanism of action and biochemical effects, and the development of new synthetic routes and methodologies for its preparation. Additionally, further studies are needed to explore its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and catalysis.
Synthesemethoden
Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) can be synthesized through the reaction of pyrrolidine with 3-chloropropionyl chloride, followed by treatment with sodium hydroxide and epichlorohydrin. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various bioactive compounds, including antiviral, anticancer, and antibacterial agents. It has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
119163-32-5 |
|---|---|
Produktname |
Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI) |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
[(2R,3S)-3-methyloxiran-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C8H13NO2/c1-6-7(11-6)8(10)9-4-2-3-5-9/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
FOMZAFBFMPAQDG-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](O1)C(=O)N2CCCC2 |
SMILES |
CC1C(O1)C(=O)N2CCCC2 |
Kanonische SMILES |
CC1C(O1)C(=O)N2CCCC2 |
Synonyme |
Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



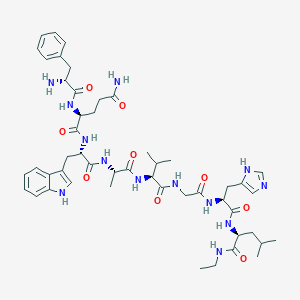
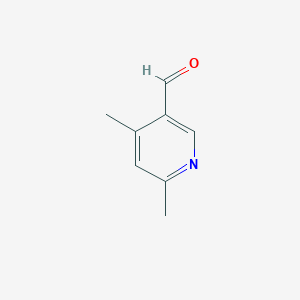
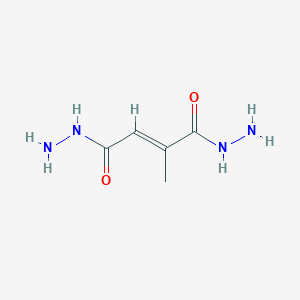

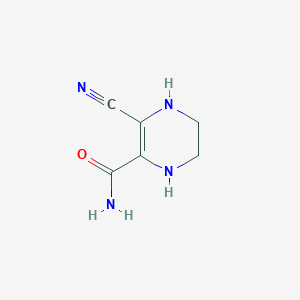


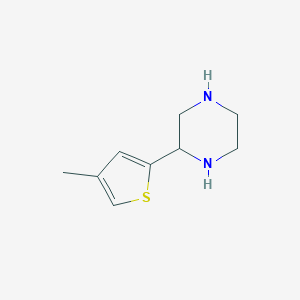
![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)
![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)

